2-Amino-4-(trifluoromethyl)benzoic acid
Description
Significance and Research Context of Fluorinated Benzoic Acid Derivatives
Fluorinated benzoic acid derivatives, including 2-Amino-4-(trifluoromethyl)benzoic acid, are a class of compounds that have garnered significant interest in various scientific fields, particularly medicinal chemistry and materials science. The strategic incorporation of fluorine atoms or fluorine-containing groups like the trifluoromethyl moiety into organic molecules can dramatically alter their physical, chemical, and biological properties.
In the context of drug discovery, the trifluoromethyl group is often used to enhance a drug candidate's metabolic stability. chemimpex.com It can block metabolic pathways that would otherwise deactivate the compound in the body, leading to improved bioavailability and efficacy. Furthermore, the high electronegativity of fluorine can influence the acidity of the carboxylic acid group and modulate the binding interactions of the molecule with biological targets such as enzymes and receptors. chemimpex.com For instance, derivatives of anthranilic acid, a class to which this compound belongs, are recognized as crucial subsets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.goviucr.org The introduction of fluorine can lead to derivatives with potentially enhanced anti-inflammatory, antipyretic, and analgesic properties. nih.goviucr.org Research into pyrazole (B372694) derivatives has also shown that compounds containing a trifluoromethyl group can exhibit potent antibacterial activity. nih.gov
Beyond pharmaceuticals, fluorinated compounds are incorporated into polymers and other materials to improve properties like thermal stability and chemical resistance. chemimpex.com This makes them valuable for producing durable materials for specialized industrial applications. chemimpex.com
Overview of Advanced Research Trajectories for this compound
Advanced research involving this compound primarily utilizes it as a key building block or intermediate for the synthesis of more complex, high-value molecules. chemimpex.com Its bifunctional nature, possessing both an amine and a carboxylic acid group, allows for a wide range of chemical transformations.
A significant research trajectory is its use in the development of novel pharmaceuticals. chemimpex.com Investigators in drug discovery use it to synthesize various bioactive molecules, particularly those being studied for anti-inflammatory and analgesic effects. chemimpex.com The compound serves as a scaffold that can be chemically modified to create libraries of new compounds for screening against various diseases. The unique substitution pattern is explored to fine-tune the efficacy and properties of potential new drugs. chemimpex.com
In the field of agrochemicals, this compound is employed in the formulation of modern herbicides and pesticides. chemimpex.com The trifluoromethyl group contributes to the potency and metabolic stability of the resulting agrochemical, leading to effective solutions for weed and pest control that can support sustainable agricultural practices. chemimpex.com
Material science represents another frontier for this compound. chemimpex.com Researchers are incorporating it into advanced polymers and coatings. chemimpex.com The goal is to leverage the properties conferred by the trifluoromethyl group to create materials with enhanced durability, suitable for demanding industrial applications. chemimpex.com
Summary of Research Applications
| Field | Application | Key Benefit of Trifluoromethyl Group | Source |
|---|---|---|---|
| Pharmaceutical Development | Intermediate for anti-inflammatory and analgesic drugs | Enhances efficacy and metabolic stability | chemimpex.com |
| Agricultural Chemicals | Component in herbicide and pesticide formulations | Increases potency and environmental stability | chemimpex.com |
| Material Science | Monomer for polymers and coatings | Improves thermal stability and chemical resistance | chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTLZJODEOHALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193191 | |
| Record name | 4-(Trifluoromethyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-13-1 | |
| Record name | 2-Amino-4-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)anthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)anthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Chemical Transformations and Reactivity of 2 Amino 4 Trifluoromethyl Benzoic Acid
Nucleophilic Reactivity and Substitution Dynamics of Aromatic Halogens
While 2-amino-4-(trifluoromethyl)benzoic acid itself does not possess a halogen for substitution, its halogenated derivatives are important substrates for cross-coupling reactions that form new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The two most prominent methods for this are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann condensation is a copper-promoted reaction used to convert aryl halides into aryl ethers, aryl thioethers, and aryl amines. wikipedia.org The traditional Goldberg reaction, a variation of the Ullmann condensation, specifically focuses on the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.org These reactions typically require high temperatures (often over 210°C) and polar solvents like N-methylpyrrolidone or dimethylformamide, with a stoichiometric amount of copper or a copper salt catalyst. wikipedia.org The reaction involves a copper(I) species that reacts with the aryl halide. acs.org Innovations in this method have led to the use of soluble copper catalysts supported by ligands, improving reaction conditions. wikipedia.org
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction for forming C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This method has gained wide use due to its broader substrate scope and milder reaction conditions compared to the Ullmann reaction. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and finally reductive elimination to yield the N-aryl product. wikipedia.org The choice of phosphine ligands is crucial for the efficiency of the catalyst system. wikipedia.orgbeilstein-journals.org
These coupling reactions are pivotal in synthesizing N-aryl anthranilic acid derivatives, which are precursors to a wide range of biologically active molecules. ekb.egnih.gov
| Feature | Ullmann Condensation / Goldberg Reaction | Buchwald-Hartwig Amination |
|---|---|---|
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Reaction Temperature | High (>200 °C) | Mild to moderate |
| Substrate Scope | More limited, often requires activated aryl halides | Broad, wide functional group tolerance |
| Key Advantage | Lower cost of catalyst | High efficiency and versatility |
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can be converted into a variety of derivatives.
Esterification of the carboxylic acid group in this compound can be achieved through several standard methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Another effective method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature, which readily converts amino acids to their corresponding methyl ester hydrochlorides in high yields. nih.gov For more sensitive substrates, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) can be employed to facilitate the reaction between the carboxylic acid and an alcohol. scielo.org.mx
| Reactant 1 | Reactant 2 | Reagent/Conditions | Product |
|---|---|---|---|
| This compound | Methanol | Trimethylchlorosilane (TMSCl), Room Temperature | Methyl 2-amino-4-(trifluoromethyl)benzoate hydrochloride |
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid. luxembourg-bio.com This is typically done in one of two ways: conversion to a more reactive intermediate or the use of a coupling reagent.
The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride, or to an acyl fluoride with fluorinating agents such as cyanuric fluoride. nih.govresearchgate.netumich.edu These activated intermediates then readily react with amines to form the desired amide.
Alternatively, a wide variety of coupling reagents can facilitate the one-pot condensation of carboxylic acids and amines. nih.gov These reagents activate the carboxylic acid in situ to promote the reaction. Examples include carbodiimides (e.g., DCC, EDAC), phosphonium reagents (e.g., BOP, PyBOP), and newer boron-based reagents like B(OCH2CF3)3. luxembourg-bio.comacs.org Titanium tetrachloride (TiCl4) has also been shown to be an effective mediator for direct amidation. nih.gov
| Reagent Class | Example Reagent (Acronym) | Full Name |
|---|---|---|
| Carbodiimides | DCC | Dicyclohexylcarbodiimide |
| Carbodiimides | EDAC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| Phosphonium Salts | BOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |
| Uronium/Aminium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
Under certain conditions, the carboxylic acid group can be removed from the aromatic ring in a process called decarboxylation. This typically requires harsh conditions, such as high temperatures. For instance, selective decarboxylation of similar compounds like tetrafluorophthalic acid has been achieved by heating to 140-170°C in the presence of a catalyst. google.com
The carboxylic acid can also be reduced to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH4) can achieve this, milder and more selective methods have been developed. An efficient system for reducing aromatic carboxylic acids, particularly those with electron-withdrawing groups like a trifluoromethyl group, involves using ammonia-borane (NH3BH3) with a catalytic amount of titanium tetrachloride (TiCl4) at room temperature. acs.org This method effectively converts substituted benzoic acids to their corresponding benzyl alcohols. acs.org
Reactivity Profile of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is generally considered to be chemically stable and inert due to the strength of the carbon-fluorine bonds. nih.govresearchgate.net This stability enhances the metabolic profile of many pharmaceuticals. chemimpex.com However, under specific conditions, the CF3 group can be activated to undergo chemical transformations.
When attached to an aromatic ring that contains a strong electron-withdrawing group or is otherwise "anionically activated," the trifluoromethyl group can become susceptible to nucleophilic attack. Research has shown that under mild aqueous alkaline conditions (e.g., 1 N sodium hydroxide), the CF3 group can react with amino nucleophiles that contain a second nucleophilic site (such as -NH, -OH, or -SH). nih.govresearchgate.net This reaction leads to the formation of new carbon-carbon bonds and the convenient, one-step synthesis of various aryl-heterocycles in good to excellent yields. nih.govresearchgate.net This transformation provides an alternative pathway to complex heterocyclic structures from readily available trifluoromethylated aromatics. researchgate.net
Influence of Fluorine on Reaction Selectivity and Reactivity Profiles
The presence of the trifluoromethyl (CF3) group, a potent electron-withdrawing substituent, profoundly impacts the chemical reactivity and selectivity of this compound. This influence stems from the high electronegativity of the fluorine atoms, which alters the electron density distribution within the aromatic ring and affects the stability of reaction intermediates.
The CF3 group is characterized by a strong negative inductive effect (-I), which deactivates the benzene ring towards electrophilic attack by withdrawing electron density. wikipedia.orgstudy.com This deactivating nature makes reactions such as nitration or halogenation more challenging compared to unsubstituted benzoic acid. Conversely, the amino group (NH2) is a strong activating group due to its positive mesomeric effect (+M), donating electron density to the ring through resonance. This creates a push-pull electronic environment within the molecule, leading to nuanced reactivity.
The fluorine atoms in the trifluoromethyl group also contribute to the increased lipophilicity of the molecule, which can influence its solubility and interactions with other reagents and solvents. Furthermore, the CF3 group is generally stable to many reaction conditions, allowing for chemical modifications at other positions on the molecule without disturbing this functional group.
Recent research has also explored the use of trifluoromethylated anthranilic acid derivatives in the synthesis of novel heterocyclic compounds. The amino and carboxylic acid functionalities serve as handles for cyclization reactions, leading to the formation of various fused ring systems with potential applications in medicinal chemistry.
Electrophilic Aromatic Substitution Reactions in Fluorinated Benzoic Acids
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the presence of fluorine-containing substituents introduces significant electronic effects that govern the regioselectivity and rate of these reactions. In the case of this compound, the interplay between the activating amino group and the deactivating trifluoromethyl and carboxylic acid groups dictates the outcome of EAS reactions.
The amino group, being a powerful activating group, directs incoming electrophiles to the positions ortho and para to itself. In this specific molecule, the positions ortho to the amino group are C3 and C5 (the para position is occupied by the carboxylic acid). The trifluoromethyl group, a strong deactivating group, directs incoming electrophiles to the meta position, which in this case is C5. The carboxylic acid group is also a deactivating, meta-directing group, which would direct to the C3 and C5 positions.
Therefore, there is a consensus of directing effects towards the C3 and C5 positions. The powerful activating nature of the amino group typically overrides the deactivating effects of the other substituents, making the ring more susceptible to electrophilic attack than would be expected from the presence of two deactivating groups. The primary sites for electrophilic attack are the positions activated by the amino group and not significantly hindered sterically.
| Electrophilic Reagent | Predicted Major Product(s) | Rationale for Selectivity |
|---|---|---|
| Br2/FeBr3 | 2-Amino-5-bromo-4-(trifluoromethyl)benzoic acid | The amino group is a strong ortho, para-director, making the C5 position (para to the amino group) highly activated. The C3 position is also activated but may experience some steric hindrance. |
| HNO3/H2SO4 | 2-Amino-5-nitro-4-(trifluoromethyl)benzoic acid | Similar to bromination, the strong directing effect of the amino group favors substitution at the C5 position. The strongly acidic conditions may protonate the amino group, reducing its activating ability, but substitution is still expected to be directed by the amino functionality. |
| SO3/H2SO4 | 2-Amino-5-sulfo-4-(trifluoromethyl)benzoic acid | The bulky SO3 electrophile will preferentially attack the less sterically hindered C5 position, which is activated by the amino group. |
Derivatization Strategies and Functionalization Research for 2 Amino 4 Trifluoromethyl Benzoic Acid
Synthesis of Bioactive Derivatives Targeting Pharmaceutical Applications
The synthesis of derivatives from 2-amino-4-(trifluoromethyl)benzoic acid is a key strategy in the discovery of new therapeutic agents. By chemically modifying the amino and carboxylic acid groups, researchers can systematically alter the molecule's properties to enhance its efficacy and pharmacokinetic profile.
The primary amino group (-NH2) is a key site for functionalization, often targeted to create amide linkages. Amide derivatives are prevalent in pharmaceuticals due to their stability and ability to form hydrogen bonds with biological targets. sphinxsai.comresearchgate.net The synthesis typically involves reacting the amino group with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding N-acyl derivatives. sphinxsai.com
Another common strategy is the formation of Schiff bases through condensation with various aldehydes. These reactions can lead to compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties. mdpi.com Furthermore, the amino group can be alkylated or used as a nucleophile in reactions to build more complex heterocyclic systems fused to the benzoic acid core.
Table 1: Examples of Functionalization at the Amino Group and Potential Applications This table is illustrative and based on general synthetic strategies for similar compounds.
| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Acylation | Acyl Halides, Anhydrides | Amide | Anti-inflammatory, Kinase Inhibitors |
| Condensation | Aldehydes, Ketones | Imine (Schiff Base) | Antimicrobial, Antiproliferative |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | CNS Agents, Receptor Modulators |
| Cyclization | Dicarbonyls, Isothiocyanates | Heterocyclic Rings | Diverse Therapeutic Targets |
The carboxylic acid group (-COOH) is readily converted into esters, amides, and other derivatives to modulate a compound's biological activity and properties. Esterification is a common strategy to enhance the lipophilicity of a drug candidate, which can improve its absorption and distribution in the body. nih.gov Esters can also act as prodrugs, which are inactive forms of a drug that are metabolized in vivo to release the active carboxylic acid. nih.gov
The synthesis of esters is typically achieved through Fischer-Speier esterification or by reacting the carboxylic acid with alcohols in the presence of a coupling agent. sphinxsai.comnajah.edu Similarly, the carboxylic acid can be activated and reacted with primary or secondary amines to form another class of amide derivatives, distinct from those formed at the amino group. sphinxsai.commdpi.com This approach has been used to create a wide range of biologically active molecules, including antibacterial agents. nih.gov
Table 2: Examples of Functionalization at the Carboxylic Acid Group and Potential Applications This table is illustrative and based on general synthetic strategies for similar compounds.
| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Esterification | Alcohols | Ester | Prodrugs, Improved Bioavailability |
| Amidation | Amines | Amide | Antibacterial, Anticancer |
| Reduction | Reducing Agents | Primary Alcohol | Synthetic Intermediate |
| Halogenation | Thionyl Chloride | Acyl Halide | Reactive Intermediate for further synthesis |
Derivatization for Analytical and Mechanistic Studies
Chemical derivatization is crucial for the analysis of amino acids and their analogues using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). who.int Since this compound has low volatility and may lack a strong chromophore or fluorophore for sensitive detection, derivatization is employed to enhance its analytical properties. sdiarticle4.com
For HPLC analysis, pre-column derivatization is a common approach. Reagents that react with the amino group are frequently used to attach a moiety that can be easily detected by UV-Visible or fluorescence detectors. who.intsdiarticle4.comactascientific.com Common derivatizing agents include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. sdiarticle4.comactascientific.com
9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. sdiarticle4.comcreative-proteomics.comnih.gov
2,4-Dinitrofluorobenzene (DNFB): Known as Sanger's reagent, it reacts with amino groups to form stable derivatives that can be detected by UV absorption. creative-proteomics.com
Dansyl Chloride: Reacts with primary and secondary amino groups to yield highly fluorescent sulfonamide derivatives. sdiarticle4.com
For GC analysis, derivatization is necessary to increase the volatility and thermal stability of the analyte. This typically involves a two-step process targeting both the amino and carboxylic acid groups. The carboxylic acid is often converted to a more volatile ester (e.g., a methyl or ethyl ester), and the amino group is acylated.
Table 3: Common Derivatization Reagents for Analytical Studies
| Analytical Technique | Derivatizing Reagent | Target Functional Group | Purpose |
|---|---|---|---|
| HPLC (Fluorescence) | o-Phthalaldehyde (OPA) | Amino Group | Enhance Detection Sensitivity |
| HPLC (Fluorescence/UV) | FMOC-Cl | Amino Group | Enhance Detection Sensitivity |
| HPLC (UV) | 2,4-Dinitrofluorobenzene (DNFB) | Amino Group | Add a UV Chromophore |
| GC-MS | Esterification/Acylation | Carboxylic Acid & Amino Group | Increase Volatility & Thermal Stability |
Structure-Activity Relationship Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. nih.gov For derivatives of this compound, SAR studies explore how modifications at the amino and carboxylic acid groups, as well as substitutions on the aromatic ring, affect the compound's interaction with its biological target.
The trifluoromethyl group is known to be a key contributor to the biological activity of many drugs by enhancing binding affinity and improving metabolic stability. rsc.org SAR studies on derivatives often reveal that:
Functionalization of the Amino Group: Converting the amino group to specific amides can introduce new hydrogen bond donors and acceptors, potentially increasing the binding affinity for a target enzyme or receptor. The size and electronic properties of the substituent added to the amino group are critical; for instance, bulky groups may cause steric hindrance that reduces activity. mdpi.com
Functionalization of the Carboxylic Acid Group: The carboxylic acid group is often crucial for activity, as it can form strong ionic or hydrogen bonds with a biological target. nih.gov Converting it to an ester may abolish activity if the free acid is required for binding, but can be a viable prodrug strategy if the ester is cleaved in vivo. nih.gov Creating amide derivatives at this position introduces different spatial and electronic properties that can significantly alter the compound's biological profile. nih.gov
Positional Isomerism: The relative positions of the amino, carboxylic acid, and trifluoromethyl groups on the phenyl ring are critical. Changes in this arrangement can drastically alter the molecule's shape and its ability to fit into a target's binding site.
SAR studies on related benzoic acid and amino-quinazoline derivatives have shown that even small changes, such as the introduction of a halogen or modifying the length of a linker between chemical groups, can lead to significant changes in potency and selectivity against targets like protein kinases. mdpi.comnih.govresearchgate.net
Table 4: General SAR Principles for this compound Derivatives This table is illustrative and based on established principles from related compound series.
| Structural Modification | General Effect on Activity | Rationale |
|---|---|---|
| Conversion of -NH2 to a specific amide | Can increase or decrease potency | Introduces new H-bonding interactions; steric bulk can be critical. |
| Conversion of -COOH to an ester | Often decreases in vitro activity | Removes key ionic/H-bonding interaction; can improve bioavailability as a prodrug. |
| Conversion of -COOH to an amide | Varies; can change target specificity | Alters H-bonding capacity and molecular shape. |
| Addition of substituents to the aromatic ring | Modulates electronic properties and potency | Can enhance binding or alter pharmacokinetics. |
Investigation of Biological Activities and Mechanisms of Action of 2 Amino 4 Trifluoromethyl Benzoic Acid and Its Derivatives
Role as a Pharmaceutical Intermediate and Building Block in Drug Discovery
2-Amino-4-(trifluoromethyl)benzoic acid is a versatile chemical compound that serves as a crucial intermediate and building block in the field of drug discovery and development. chemimpex.com Its structure, featuring both an amino group and a carboxylic acid on a benzene ring, makes it a derivative of anthranilic acid, a scaffold known for its wide range of biological activities. ekb.eg The presence of the trifluoromethyl (-CF3) group is particularly significant, as this moiety is known to enhance critical pharmacological properties of a molecule. chemimpex.com Incorporating fluorine or trifluoromethyl groups can increase a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving its potential efficacy and bioavailability as a drug candidate. chemimpex.commdpi.com Consequently, this compound is frequently utilized in the synthesis of novel bioactive molecules aimed at treating a variety of conditions. chemimpex.com
The scaffold of 2-aminobenzoic acid (anthranilic acid) is a well-established starting point for the development of anti-inflammatory agents. ekb.egnih.gov this compound is specifically employed as a key intermediate in the synthesis of new anti-inflammatory drugs. chemimpex.com The development of novel conjugates, for instance by linking a 2-(trifluoromethyl)quinoline moiety to ibuprofen, highlights the strategy of combining known pharmacophores with trifluoromethyl-containing structures to create new anti-inflammatory candidates. cardiff.ac.uk This approach leverages the established anti-inflammatory properties of the base structure while using the trifluoromethyl group to potentially enhance potency and improve pharmacokinetic profiles.
In addition to its role in creating anti-inflammatory drugs, this compound is a valuable building block for the synthesis of analgesic compounds. chemimpex.com The broader class of 2-aminobenzoic acid derivatives has been explored for the development of potent pain-relieving agents. nih.gov A structurally related compound, 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid, known as flusalazine, has demonstrated significant analgesic effects in various experimental models. nih.gov In studies using mice, flusalazine was effective in reducing pain in acetic acid-induced abdominal constriction models, neurogenic and inflammatory pain induced by formalin, and thermal nociceptive pain in the tail immersion test. nih.gov These findings underscore the potential of the trifluoromethyl-substituted benzoic acid scaffold in the discovery of novel analgesics. nih.gov
The incorporation of fluorine into molecules is a pivotal strategy in the design of modern cancer therapeutics. unilag.edu.ng While this compound itself is a building block, the principle of using fluorinated compounds is central to oncology drug discovery. The carbon-fluorine bond can enhance metabolic stability, increase bioavailability, and improve a molecule's ability to cross cell membranes due to increased lipophilicity. mdpi.comnih.gov These properties are highly desirable in anticancer drugs to ensure they reach their target in sufficient concentrations and are not prematurely degraded.
Many successful anticancer drugs are fluorinated. The classic example is 5-Fluorouracil (5-FU), an antimetabolite that has been used for decades in chemotherapy. unilag.edu.ng More recent developments have seen fluorination applied to targeted therapies, such as kinase inhibitors, to improve their binding affinity and selectivity. nih.gov The strategic placement of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with target enzymes or receptors involved in cancer progression. nih.gov
Below is a table of representative fluorinated compounds that have been investigated or approved for cancer therapy, illustrating the importance of fluorine in this field.
| Compound Class | Example Compound(s) | Target | Therapeutic Relevance |
| BTK Inhibitors | Compound 23, 24 (FDA-approved) | Bruton's tyrosine kinase (BTK) | Used in treating certain B-cell cancers like chronic lymphocytic leukemia. nih.gov |
| PI3K-δ Inhibitors | Compound 29-33 (FDA-approved) | Phosphoinositide 3-kinase delta | Targets signaling pathways crucial for B-cell survival and proliferation. nih.gov |
| IDO1 Inhibitors | Compound 13, 14 | Indoleamine 2,3-dioxygenase 1 | Aims to block a key pathway of tumor immune evasion, enhancing anti-tumor immunity. nih.gov |
| HPK1 Inhibitors | Compound 3, 4 | Hematopoietic Progenitor Kinase 1 | Inhibition enhances T-cell activation, making it a target for cancer immunotherapy. nih.gov |
Derivatives of the 2-aminobenzoic acid scaffold have shown significant promise as antimicrobial and antifungal agents. ekb.eg Research has demonstrated that certain derivatives possess potent activity against clinically relevant pathogens. For example, studies on a series of 2-aminobenzoic acid derivatives revealed effective antifungal and antibiofilm activity against an ocular clinical isolate of Candida albicans, a pathogen known for causing drug-resistant infections. nih.govnih.gov
Furthermore, the introduction of a trifluoromethylphenyl group into other heterocyclic structures, such as pyrazoles, has led to the development of potent antibacterial agents with specific activity against Gram-positive bacteria. nih.gov These findings indicate that derivatives originating from or related to this compound are a promising area of research for new antimicrobial therapies.
The table below summarizes the antimicrobial activities of some related derivative classes.
| Derivative Class | Target Organism(s) | Observed Activity | Reference |
| 2-Aminobenzoic acid derivatives | Candida albicans (ocular isolate) | Antifungal and antibiofilm efficacy; synergistic effect with Fluconazole. | nih.gov |
| Trifluoromethylphenyl-substituted pyrazoles | Gram-positive bacteria (S. aureus, etc.) | Potent antibacterial activity with MIC values as low as 1 μg/mL. | nih.gov |
The rise of multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis has created an urgent need for new antituberculosis drugs with novel mechanisms of action. semanticscholar.org Research into new classes of compounds that are structurally different from existing drugs is a key strategy to combat resistance. semanticscholar.org In this context, compounds containing trifluoromethyl groups have been identified as a promising area of investigation.
Several studies have explored the synthesis and antimycobacterial activity of various trifluoromethyl-containing heterocyclic compounds. These efforts aim to generate new leads that could be optimized into potent drugs effective against both standard and drug-resistant tuberculosis strains.
The following table presents examples of trifluoromethyl-containing compounds that have been evaluated for their activity against Mycobacterium tuberculosis (M. tb).
| Compound Class | Specific Example(s) | Activity Against M. tb (H37Rv strain) | Reference |
| 2,8-bis(trifluoromethyl)quinoline derivatives | Compound with 2-piperidin-1-yl-ethyl amine side-chain | Exhibited 98% inhibition at < 6.25 µg/mL. | semanticscholar.org |
| Trifluoromethyl pyrimidinone series | A promising molecule from the series | Showed an MIC (IC90) of 4.9 μM with no cytotoxicity. | frontiersin.orgnih.gov |
| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Parent compound 1 | Active against H37Rv at 5.5 µg/mL and an MDR strain at 11 µg/mL. | mdpi.com |
Mechanistic Insights into Biological Interactions
In the context of specific biological activities, mechanistic studies of related compounds provide valuable insights:
Analgesic and Anti-inflammatory Action: The analgesic effect of the related compound flusalazine is attributed to its dual action as a free radical scavenger and an inhibitor of microsomal prostaglandin E synthase-1 (mPEGS-1). nih.gov This mechanism is distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that typically inhibit cyclooxygenase (COX-1 and COX-2) enzymes. nih.gov
Antifungal Activity: For derivatives of 2-aminobenzoic acid active against C. albicans, the mechanism has been linked to the downregulation of specific genes crucial for fungal virulence. nih.gov These include genes involved in the adhesion and formation of hyphae (HWP) and in the ergosterol biosynthesis pathway (ERG11), which is a common target for antifungal drugs. nih.gov
Cancer Therapeutics: In fluorinated cancer drugs, the mechanism of improved efficacy often relates to enhanced binding affinity. The electronegativity of fluorine can lead to more favorable interactions with amino acid residues in the binding pocket of a target protein, such as a kinase, resulting in more potent inhibition of the cancer-driving pathway. mdpi.comnih.gov
Enzyme Inhibition Studies (e.g., kinases, microsomal prostaglandin E synthase-1)
Research has not specifically detailed the inhibitory activity of this compound against kinases or microsomal prostaglandin E synthase-1 (mPGES-1). However, the inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs, and various other molecular structures have been identified as potent inhibitors.
Microsomal Prostaglandin E Synthase-1 (mPGES-1):
Microsomal prostaglandin E synthase-1 is a terminal enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation. nih.gov Inhibiting mPGES-1 is considered a promising therapeutic strategy for inflammatory diseases, potentially offering better specificity than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov A variety of chemical scaffolds have been explored as mPGES-1 inhibitors. For instance, pirinixic acid derivatives have been identified as dual inhibitors of mPGES-1 and 5-lipoxygenase (5-LOX). drugbank.com Modifications to the pirinixic acid structure, such as α-substitution with n-alkyl groups, have led to compounds with potent inhibitory activity in the low micromolar range. drugbank.com
| Compound Class | Example Compound | Target(s) | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Pirinixic Acid Derivative | Compound 7b | mPGES-1 | 1.3 | nih.govdrugbank.com |
| Pirinixic Acid Derivative | Compound 7b | 5-LOX | 1.0 | nih.govdrugbank.com |
| Arylpyrrolizine | Licofelone (ML3000) | mPGES-1 | 6.0 | nih.gov |
| Imidazoquinoline | Compound 33 | mPGES-1 | 0.0091 | nih.gov |
Kinase Inhibition:
Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. While no data was found for this compound, numerous small molecules are developed as kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. For example, the novel spleen tyrosine kinase (Syk) inhibitor, CC-509, has been shown to inhibit IgE-mediated degranulation in cells with an IC50 of 0.22 µM. researchgate.net
Receptor Binding Affinity Research
There is no specific information available from the performed searches regarding the receptor binding affinity of this compound. However, studies on related [(acylamino)alkyl]benzoic acids have explored their binding at putative insulin-releasing receptor sites in pancreatic beta cells as a mechanism for their hypoglycemic activity. nih.gov These studies suggest that a carboxyl group is crucial for binding to the same receptor site as sulfonylurea drugs. nih.gov Similarly, other research has focused on designing derivatives of amino acids to act as agonists at specific receptor subtypes, such as NMDA receptors, indicating that the core amino acid structure can be a key determinant for receptor interaction. frontiersin.org
Modulation of Metabolic Pathways
The influence of this compound on metabolic pathways has not been documented in the available research. Scientific investigation into metabolic modulation often involves metabolomics-based analyses to identify changes in pathways such as amino acid metabolism or bile acid biosynthesis. nih.gov For example, studies have shown that elevated levels of branched-chain amino acids (BCAAs) are associated with insulin resistance, and defects in their catabolic pathways can lead to disorders in glucose and lipid metabolism. nih.gov Foods and their components are also known to modulate metabolic detoxification pathways, including phase I and phase II enzymes, but specific data for the target compound is absent. nih.gov
Structure-Biological Activity Relationship Elucidation for this compound Analogues
While specific structure-activity relationship (SAR) studies for analogues of this compound are not available, general principles can be drawn from research on other benzoic acid derivatives. SAR studies are crucial for optimizing the potency and selectivity of drug candidates. researchgate.net
Key structural features of this compound that would be relevant in SAR studies include the position and nature of substituents on the benzene ring.
The Amino Group: The presence and position of the amino group can be critical. A quantitative structure-activity relationship (QSAR) study on a series of 2-amino benzoic acid derivatives identified certain molecular descriptors as being important for their antimicrobial activity. researchgate.net
The Carboxyl Group: In studies of benzoic acid derivatives as α-amylase inhibitors, the carboxyl group is a key feature for interaction, primarily through hydrogen bonding. nih.gov
The Trifluoromethyl Group: The trifluoromethyl (CF3) group is an electron-withdrawing group that can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. In SAR studies of other compounds, the introduction of a trifluoromethyl group at different positions on a phenyl ring has been shown to have varied effects on inhibitory activity. nih.gov For instance, in one series of inhibitors, derivatives containing electron-withdrawing groups like (trifluoromethyl)phenyl exerted higher levels of inhibitory activity compared to those with electron-donating groups. nih.gov
A study on phenolic acids (as α-amylase inhibitors) demonstrated the importance of substituent positioning. A hydroxyl group at the 2-position had a strong positive effect on inhibitory activity, whereas hydroxylation at the 5-position had a negative effect. nih.gov This highlights that minor positional changes of functional groups on the benzoic acid scaffold can lead to significant differences in biological activity.
| Compound | Key Structural Feature | Reported IC50 (mM) | Inferred SAR Principle | Reference |
|---|---|---|---|---|
| 2,3,4-Trihydroxybenzoic acid | Hydroxyl group at 2-position | 17.30 ± 0.73 | Strong positive effect on activity | nih.gov |
| Benzoic Acid | Parent nucleus | > 50 | Baseline activity | nih.gov |
Computational Chemistry and Theoretical Modeling of 2 Amino 4 Trifluoromethyl Benzoic Acid
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. niscpr.res.in DFT calculations are employed to optimize the molecular geometry of 2-Amino-4-(trifluoromethyl)benzoic acid, determining its most stable three-dimensional conformation. These calculations also provide insights into various molecular properties, including vibrational frequencies and electronic characteristics.
Methodologies such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) in combination with basis sets like 6-311++G(d,p) are commonly used for such analyses on aromatic compounds, as they provide reliable results for geometrical parameters and electronic properties. niscpr.res.inijsr.net The optimized structure serves as the foundation for subsequent calculations, including the analysis of frontier molecular orbitals and the prediction of spectroscopic data.
The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in For this compound, DFT calculations can determine the energies of these orbitals and their spatial distribution across the molecule. The electron-donating amino group and the electron-withdrawing trifluoromethyl and carboxylic acid groups are expected to significantly influence the electron density distribution in the HOMO and LUMO.
While specific DFT calculations for this compound are not extensively available in the cited literature, a theoretical study would yield the parameters shown in the table below.
| Quantum Chemical Parameter | Description | Calculated Value |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Data not available in searched literature |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in searched literature |
| Energy Gap (ΔE, eV) | LUMO-HOMO energy difference, indicating chemical reactivity and stability | Data not available in searched literature |
Quantum chemical calculations are highly effective in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. By computing the magnetic shielding tensor for each nucleus in the presence of an external magnetic field, the isotropic shielding value can be determined. The chemical shift (δ) is then calculated by comparing this value to the isotropic shielding of a reference compound, typically Tetramethylsilane (TMS). faccts.descm.com
DFT methods can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. nih.govnih.gov These theoretical predictions are invaluable for assigning experimental NMR spectra and confirming the molecular structure. The accuracy of the predicted shifts depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov
The following table outlines the types of data that would be generated from such a computational study.
| Nucleus | Atom Position | Predicted Isotropic Shielding (ppm) | Predicted Chemical Shift (ppm) |
|---|---|---|---|
| ¹³C | Carboxyl (C=O) | Data not available in searched literature | Data not available in searched literature |
| ¹³C | Aromatic C-NH₂ | Data not available in searched literature | Data not available in searched literature |
| ¹³C | Aromatic C-CF₃ | Data not available in searched literature | Data not available in searched literature |
| ¹³C | Trifluoromethyl (CF₃) | Data not available in searched literature | Data not available in searched literature |
| ¹H | Amino (NH₂) | Data not available in searched literature | Data not available in searched literature |
| ¹H | Aromatic | Data not available in searched literature | Data not available in searched literature |
| ¹⁹F | Trifluoromethyl (CF₃) | Data not available in searched literature | Data not available in searched literature |
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). niscpr.res.in This simulation provides insights into the binding affinity, which is often quantified as a binding energy score, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. niscpr.res.in
For this compound, molecular docking could be used to screen for potential protein targets and to understand its mechanism of action at a molecular level. The process involves preparing the 3D structure of the ligand and the target protein and then using a docking algorithm to explore possible binding poses within the protein's active site. Studies on similar benzoic acid derivatives have successfully used this method to identify potential inhibitors for enzymes like carbonic anhydrase. niscpr.res.in
The results of a hypothetical docking study are conceptualized in the table below.
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Illustrative Target (e.g., Cyclooxygenase-2) | Data not available in searched literature | Data not available in searched literature | Hydrogen bond, Hydrophobic, π-π stacking |
In Silico Prediction of Biological Activity and Toxicity Profiles
In silico methods are widely used in the early stages of drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (ADMET) of a compound. These predictions can help identify potential liabilities before committing to expensive and time-consuming experimental studies. niscpr.res.in
Various computational models, often based on quantitative structure-activity relationships (QSAR), can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for causing toxic effects like mutagenicity or carcinogenicity. Parameters like Lipinski's rule of five are used as a general guideline to assess the drug-likeness of a molecule. For this compound, these predictive tools would provide a preliminary assessment of its suitability as a potential therapeutic agent.
A summary of the typical parameters evaluated in an in silico ADMET profile is presented below.
| ADMET Parameter | Description | Predicted Value/Outcome |
|---|---|---|
| Molecular Weight | Mass of the molecule (g/mol) | Data not available in searched literature |
| LogP | Octanol-water partition coefficient, indicates lipophilicity | Data not available in searched literature |
| Hydrogen Bond Donors | Number of hydrogen bond donors (e.g., OH, NH) | Data not available in searched literature |
| Hydrogen Bond Acceptors | Number of hydrogen bond acceptors (e.g., O, N) | Data not available in searched literature |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms, relates to cell permeability | Data not available in searched literature |
| Blood-Brain Barrier (BBB) Permeation | Prediction of whether the compound can cross the BBB | Data not available in searched literature |
| Ames Mutagenicity | Prediction of mutagenic potential | Data not available in searched literature |
Degradation Pathways and Environmental Fate Studies for 2 Amino 4 Trifluoromethyl Benzoic Acid
Stability Assessments under Diverse Environmental Conditions (pH, Temperature, UV Radiation)
Detailed experimental studies on the stability of 2-Amino-4-(trifluoromethyl)benzoic acid under a comprehensive range of environmental conditions are not extensively documented in publicly available literature. However, the inherent properties of the trifluoromethyl group provide insights into its likely behavior.
pH Stability: The stability of organic molecules can be influenced by pH, which can catalyze hydrolysis reactions. For this compound, the aromatic ring and the amide and carboxylic acid functional groups are generally stable across a typical environmental pH range (pH 4-9). The strong carbon-fluorine bonds in the trifluoromethyl group are highly resistant to hydrolysis under these conditions. While extreme pH values could potentially lead to degradation, specific data on the hydrolysis rate constants for this compound at varying pH levels are not readily available.
Temperature Stability: The trifluoromethyl group is known to enhance the thermal stability of organic compounds. This is attributed to the high bond energy of the C-F bond. General information suggests that this compound is stable under normal handling and storage conditions, which implies a certain level of thermal resilience. Studies on the thermal decomposition of other fluorinated carboxylic acids have shown that high temperatures (above 200°C) are typically required to initiate degradation, which often proceeds through decarboxylation and the formation of various fluorinated intermediates nih.govresearchgate.net. However, specific temperature thresholds and degradation kinetics for this compound have not been reported.
UV Radiation Stability: Aromatic compounds can undergo photodegradation upon exposure to ultraviolet (UV) radiation. A study on the photoassisted degradation of trifluoromethyl benzoic acid isomers indicated that these compounds can be degraded under UVC irradiation, with the position of the trifluoromethyl group influencing the degradation rate ispe.org. While this study did not specifically include the 2-amino-4-(trifluoromethyl) isomer, it suggests that photodegradation is a potential transformation pathway. The degradation process for similar compounds was shown to involve defluorination ispe.org. The specific quantum yield and photolytic half-life of this compound in relevant environmental matrices (e.g., water, soil) require further investigation.
| Environmental Condition | Expected Stability of this compound | Remarks |
| pH | Generally stable in environmentally relevant pH ranges (4-9). | The trifluoromethyl group is resistant to hydrolysis. |
| Temperature | Expected to have high thermal stability. | The C-F bond is very strong. Significant degradation likely requires elevated temperatures. |
| UV Radiation | Potentially susceptible to photodegradation. | Studies on related isomers show degradation under UVC light. |
Identification and Characterization of Degradation Products
The identification of degradation products is crucial for assessing the environmental risk of a chemical. Due to the limited specific research on the degradation of this compound, its precise degradation products have not been characterized. However, based on the degradation pathways of similar fluorinated aromatic compounds, potential degradation products can be hypothesized.
Potential Photodegradation Products: Photodegradation of trifluoromethyl aromatic compounds can lead to the cleavage of the C-CF3 bond, potentially releasing fluoride ions and forming hydroxylated and deaminated derivatives. The degradation of other trifluoromethyl benzoic acid isomers has been shown to result in defluorination ispe.org.
Potential Biodegradation Products: The biodegradation of fluorinated aromatic compounds by microorganisms is often challenging due to the stability of the C-F bond. However, some microbial strains have been shown to degrade fluorobenzoates, often initiating the process through hydroxylation of the aromatic ring, which can lead to defluorination nih.gov. For this compound, potential initial biodegradation steps could involve deamination or hydroxylation, followed by ring cleavage. The persistence of the trifluoromethyl group is a key question, as its degradation is typically a slow process. It is plausible that initial biotransformation could lead to the formation of more persistent fluorinated intermediates.
| Degradation Pathway | Potential Degradation Products |
| Photodegradation | Hydroxylated derivatives, deaminated derivatives, fluoride ions. |
| Biodegradation | Deaminated intermediates, hydroxylated intermediates, ring-cleavage products, potentially persistent fluorinated byproducts. |
It is important to emphasize that the above table is based on general principles and studies of related compounds. Detailed experimental analysis is necessary to definitively identify and characterize the degradation products of this compound.
Implications for Environmental Research and Green Chemistry
The study of the degradation pathways and environmental fate of this compound has significant implications for both environmental research and the principles of green chemistry.
Environmental Research: The persistence of fluorinated organic compounds in the environment is a growing concern nih.gov. Understanding the degradation pathways of compounds like this compound is essential for assessing their potential for long-range transport, bioaccumulation, and toxicity of their degradation products. The lack of comprehensive data highlights a knowledge gap that needs to be addressed to conduct thorough environmental risk assessments for this and similar fluorinated compounds. Future research should focus on determining the rates of degradation under various environmental conditions and identifying the structures of the resulting transformation products.
Green Chemistry: Green chemistry principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. One of the twelve principles of green chemistry is the design of chemicals that degrade into innocuous products after their intended use instituteofsustainabilitystudies.comnews-medical.net.
Designing for Degradation: The high stability of the trifluoromethyl group presents a challenge from a green chemistry perspective. While this stability can be advantageous for the intended application of the molecule, it can also lead to environmental persistence. Research into "design for degradation" for fluorinated compounds could involve incorporating functional groups that are more susceptible to microbial or photochemical attack, without compromising the desired properties of the molecule.
Safer Solvents and Synthesis: Green chemistry also emphasizes the use of safer solvents and the development of more efficient synthetic routes to minimize waste instituteofsustainabilitystudies.comnews-medical.net. The synthesis of this compound and its downstream products should be evaluated to identify opportunities for implementing greener methodologies, such as using less hazardous reagents and solvents, and improving atom economy.
Lifecycle Assessment: A complete lifecycle assessment of this compound, from its synthesis to its ultimate environmental fate, is necessary to fully understand its environmental footprint. This would include evaluating the energy consumption and waste generated during its production, as well as the persistence and potential toxicity of the parent compound and its degradation products.
By integrating the principles of green chemistry into the design and lifecycle of fluorinated compounds, it may be possible to harness their beneficial properties while minimizing their adverse environmental impacts.
Q & A
Q. Q1. What are the recommended synthetic routes for 2-amino-4-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, bromine or fluorine substituents on the benzene ring (e.g., 4-bromo analogs) may serve as intermediates, as seen in structurally similar compounds like 2-amino-4-bromo-3,5-difluorobenzoic acid .
- Optimization : Yield is highly sensitive to temperature and catalyst selection. Lower temperatures (0–5°C) reduce side reactions in trifluoromethylation steps, while Pd(PPh₃)₄ improves coupling efficiency. Evidence from analogous benzoic acid derivatives suggests yields >70% are achievable with rigorous anhydrous conditions .
Q. Q2. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v). Retention time and peak symmetry should align with reference standards (e.g., 98% purity threshold) .
- NMR & Mass Spectrometry : Compare ¹H/¹³C NMR shifts (e.g., δ ~12.5 ppm for COOH) and ESI-MS molecular ion peaks (m/z 235.04 [M+H]⁺) against databases like NIST .
- Contaminant Screening : Monitor for residual solvents (e.g., DMF) via GC-MS and byproducts like de-aminated analogs using TLC (hexane:EtOAc, 1:1) .
Advanced Research Questions
Q. Q3. How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved during characterization?
Methodological Answer:
- Root Causes : Discrepancies often arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃), pH-dependent tautomerism of the carboxylic acid group, or paramagnetic impurities.
- Mitigation Strategies :
- Standardize solvent systems (use DMSO-d₆ for protonated COOH analysis).
- Perform variable-temperature NMR to identify dynamic equilibria (e.g., rotational barriers in trifluoromethyl groups) .
- Cross-validate with X-ray crystallography if crystalline samples are obtainable (SHELX refinement protocols are recommended for small molecules) .
Q. Q4. What strategies optimize the compound’s solubility for biological assays without destabilizing its structure?
Methodological Answer:
Q. Q5. How can researchers design enzyme inhibition studies using this compound, given its potential as a bioactive scaffold?
Methodological Answer:
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, carboxylases), as the trifluoromethyl group enhances binding via van der Waals interactions.
- Assay Design :
- Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinities (KD).
- Include control experiments with 4-trifluoromethyl benzoic acid (lacking the amino group) to isolate the amino moiety’s role in inhibition .
Q. Q6. What are the critical safety considerations when scaling up synthesis of this compound?
Methodological Answer:
- Hazard Mitigation :
- Waste Management : Neutralize acidic waste with NaHCO₃ before disposal, and segregate halogenated byproducts for incineration .
Data-Driven Challenges & Solutions
Q. Q7. How should researchers address batch-to-batch variability in catalytic trifluoromethylation reactions?
Methodological Answer:
- Troubleshooting Workflow :
Q. Q8. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?
Methodological Answer:
- DFT Modeling : Calculate Fukui indices (electrophilicity) at the C-4 position to predict substitution sites.
- Solvent Effects : Simulate reaction trajectories in polar aprotic solvents (e.g., DMF) using COSMO-RS.
- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
